2-(4-(4-Hydroxyphenyl)butan-2-ylamino)-1-(4-hydroxyphenyl)ethanone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(4-Hydroxyphenyl)butan-2-ylamino)-1-(4-hydroxyphenyl)ethanone hydrochloride is a synthetic organic compound known for its diverse applications in scientific research. This compound features a complex structure with multiple functional groups, making it a valuable subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-Hydroxyphenyl)butan-2-ylamino)-1-(4-hydroxyphenyl)ethanone hydrochloride typically involves multi-step organic reactions. One common approach includes the condensation of 4-hydroxybenzaldehyde with 4-(4-hydroxyphenyl)butan-2-amine under controlled conditions. The reaction is often carried out in an anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (CH2Cl2) with a suitable catalyst to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure high yield and purity. The use of automated systems for solvent purification and precise control of reaction conditions is common to achieve consistent results .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-(4-Hydroxyphenyl)butan-2-ylamino)-1-(4-hydroxyphenyl)ethanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for halogenation.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-(4-(4-Hydroxyphenyl)butan-2-ylamino)-1-(4-hydroxyphenyl)ethanone hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(4-(4-Hydroxyphenyl)butan-2-ylamino)-1-(4-hydroxyphenyl)ethanone hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-{[4-(4-hydroxyphenyl)butan-2-yl]amino}benzamide
- 2-{[4-(4-hydroxyphenyl)butan-2-yl]amino}benzonitrile
Uniqueness
2-(4-(4-Hydroxyphenyl)butan-2-ylamino)-1-(4-hydroxyphenyl)ethanone hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of hydroxyl and amino groups, along with the aromatic rings, makes it a versatile compound for various research applications .
Eigenschaften
Molekularformel |
C18H22ClNO3 |
---|---|
Molekulargewicht |
335.8 g/mol |
IUPAC-Name |
1-(4-hydroxyphenyl)-2-[4-(4-hydroxyphenyl)butan-2-ylamino]ethanone;hydrochloride |
InChI |
InChI=1S/C18H21NO3.ClH/c1-13(2-3-14-4-8-16(20)9-5-14)19-12-18(22)15-6-10-17(21)11-7-15;/h4-11,13,19-21H,2-3,12H2,1H3;1H |
InChI-Schlüssel |
XDAJDAWSDWXQOQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCC1=CC=C(C=C1)O)NCC(=O)C2=CC=C(C=C2)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.